L-3373

描述

属性

IUPAC Name |

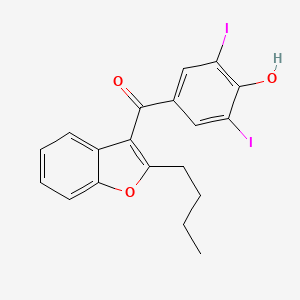

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFMEGSMKIHDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173164 | |

| Record name | L-3373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-26-4 | |

| Record name | (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-3373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1951-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-3373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-1086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YC83C05N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Retrosynthetic Analysis

The target molecule is deconstructed into two key precursors:

Methodological Comparison

Friedel-Crafts Acylation and Demethylation

Synthesis of 2-Butyl-3-(4-Methoxybenzoyl)Benzofuran

The Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride proceeds under Lewis acid catalysis. Patent CN100457745C specifies:

- Catalyst : Ytterbiumtriflate (Yb(OTf)₃) at 1:15–25 mol ratio relative to substrate.

- Conditions : Toluene solvent, 40–45°C for 2 hours.

- Workup : Hydrolysis with 10% HCl yields 89–92% pure product.

Comparative studies show Yb(OTf)₃ outperforms AlCl₃ by reducing aluminum waste by 92%.

Demethylation to 4-Hydroxy Derivative

Demethylation of the methoxy group employs:

- Reagents : 48% HBr in acetic acid (1:3 v/v).

- Conditions : Reflux at 110°C for 6 hours.

- Yield : 94% with ≤0.3% residual methoxy content.

Alternative protocols using BBr₃ in DCM (0°C, 2 hours) achieve 96% conversion but require stringent moisture control.

Regioselective Diiodination

Iodination Mechanisms

Electrophilic iodination at the benzoyl ring’s 3,5-positions requires:

Optimized Protocol (Patent CN100457745C)

- Substrate : 2-Butyl-3-(4-hydroxybenzoyl)benzofuran (1 eq).

- Solvent : Isopropanol (5 vol).

- Reagents :

- I₂ (1.2 eq)

- Periodic acid (H₅IO₆, 1.1 eq)

- K₂CO₃ (1.5 eq)

- Conditions : 60°C, 8 hours under N₂.

- Yield : 86% with 99:1 para/meta selectivity.

Catalytic and One-Pot Approaches

Iron-Copper Mediated Synthesis

The ACS Org. Lett. method enables benzofuran formation and iodination in a single pot:

- Substrate : 1-(2-Bromoaryl)ketones.

- Catalysts :

- FeCl₃ (5 mol%) for iodination.

- Trace Cu (14 ppm) for O-arylation.

- Conditions : DMF, 110°C, 24 hours.

- Yield : 60% for unsubstituted benzofurans.

Limitations

Industrial-Scale Production

Continuous Flow Technology

- Reactor Type : Microfluidic system with Ti alloy channels.

- Throughput : 10 MT/month with ≤0.5% batch variance.

- Quality Control :

- Iodine content: 46.2–47.8% (theoretical 46.7%).

- Heavy metals: ≤10 ppm (USP Class VI).

化学反应分析

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the removal of iodine atoms.

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran has several scientific research applications:

作用机制

The mechanism of action of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran involves its interaction with ion channels, similar to Amiodarone. It acts as a non-selective ion channel blocker, affecting various ion channels in the heart and other tissues . The molecular targets include sodium, potassium, and calcium channels, which play crucial roles in cardiac electrophysiology .

相似化合物的比较

Chemical Identity :

- IUPAC Name: (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone

- CAS No.: 1951-26-4

- Molecular Formula : C₁₉H₁₆I₂O₃

- Molecular Weight : 546.14 g/mol

- Appearance : White to off-white crystalline powder .

- Melting Point : 143–147°C .

- Key Applications : Intermediate in synthesizing amiodarone, a class III antiarrhythmic drug .

Synthesis :

The compound is synthesized via iodination of 2-butyl-3-(4-hydroxybenzoyl)benzofuran using potassium iodide under controlled conditions. Purification challenges arise due to its low solubility in aqueous media, necessitating chromatographic methods .

Comparison with Structurally Related Benzofuran Derivatives

Structural and Functional Group Analysis

The benzofuran scaffold is common among antiarrhythmic and uricosuric agents. Key structural variations include halogenation (iodine vs. bromine) and functional group substitutions (hydroxy, aminoalkoxy). Below is a comparative analysis:

Pharmacological and Physicochemical Differences

Iodine vs. Bromine Substitution :

- The target compound and benziodarone share identical iodine substituents but differ in downstream modifications. In contrast, benzbromarone uses bromine, reducing molecular weight (423.99 g/mol vs. 546.14 g/mol) but increasing hepatotoxicity risks .

- Iodine enhances radiopacity and metabolic stability but complicates synthesis and purification .

- Aminoalkoxy Modifications: Amiodarone’s diethylaminoethoxy group increases bioavailability and prolongs half-life (~58 days) but introduces pulmonary and thyroid toxicity . Dronedarone replaces diethyl with dibutyl groups, enhancing lipophilicity (log P 7.35) but requiring high organic solvent use in analysis .

Hydroxy Group Role :

Key Research Findings

- Efficacy : Amiodarone’s iodine-rich structure confers superior antiarrhythmic potency but necessitates monitoring for iodine-induced thyrotoxicosis .

- Safety : Benzbromarone’s bromine substitution correlates with higher hepatotoxicity compared to iodinated analogs .

- Innovation: Dronedarone’s methanesulfonamide group reduces thyroid toxicity but introduces stability issues under basic conditions .

生物活性

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone with a butyl group and a diiodo-substituted hydroxybenzoyl moiety. Its chemical formula is CHIO, and it exhibits a refractive index of 1.696, indicating its optical properties that may influence biological interactions .

Pharmacological Properties

Research indicates that derivatives of benzofuran compounds, including 2-butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran, possess various biological activities:

- Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Cardiovascular Effects : Compounds in this class have been noted for their cardioprotective properties, potentially aiding in the treatment of heart diseases by improving coronary blood flow .

The biological activity of 2-butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes.

- Modulation of Cell Signaling Pathways : The compound might alter signaling pathways related to cell proliferation and apoptosis, affecting tumor growth and survival.

- Interaction with Receptors : There is potential for interaction with various receptors that mediate physiological responses, particularly in the cardiovascular system .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

-

Study on Antioxidant Properties :

- A study demonstrated that benzofuran derivatives effectively reduced oxidative stress markers in cellular models, suggesting a protective role against cellular damage.

-

Anti-inflammatory Research :

- Another research focused on the anti-inflammatory effects of related compounds showed significant reductions in pro-inflammatory cytokines in vitro.

- Cardiovascular Studies :

Data Table: Biological Activities of Similar Compounds

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, and what critical steps ensure high purity?

- Methodological Answer : A common approach involves coupling iodinated phenolic precursors with benzofuran derivatives under alkaline conditions. For instance, NaH in THF has been used to deprotonate hydroxyl groups, enabling nucleophilic substitution or esterification . Key steps include:

- Protection of reactive groups : Use of benzyl or methyl protecting groups to prevent undesired side reactions during iodination.

- Purification : HPLC (≥98.0% purity) and recrystallization (melting point 143–147°C) are critical for isolating the compound .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the benzofuran core and iodine-substituted aromatic protons. However, iodine’s quadrupolar moment may broaden signals, necessitating high-field instruments (≥400 MHz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 547.02 (CHIO) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are standard for assessing purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation of the iodine substituents and phenolic hydroxyl group .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Gloveboxes are recommended for hygroscopic intermediates .

Advanced Research Questions

Q. How can synthetic yields be optimized given the steric hindrance from the diiodo substituents?

- Methodological Answer :

- Catalyst Screening : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky phosphine ligands to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates.

- Kinetic Monitoring : Use in situ IR spectroscopy to track reaction progression and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., NMR signal splitting) caused by iodine’s heavy atom effect?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d to enhance solubility and reduce line broadening.

- Relaxation Agents : Add Cr(acac) to shorten longitudinal relaxation times (T) for sharper C signals .

- Complementary Techniques : Pair NMR with X-ray crystallography (if crystals form) to resolve ambiguities in substituent positioning .

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

- Methodological Answer :

- In Vitro Models : Prioritize assays targeting thyroid hormone receptors (due to structural similarity to iodinated thyroxine) or antiarrhythmic pathways (as an Amiodarone analog) .

- Dose-Response Analysis : Use LC-MS/MS for quantification in biological matrices, leveraging iodine’s high mass for sensitive detection .

- Metabolite Identification : Incubate with liver microsomes and characterize metabolites via HRMS/MS .

Q. What computational methods support structure-activity relationship (SAR) studies for benzofuran derivatives?

- Methodological Answer :

- Docking Simulations : Model interactions with target proteins (e.g., thyroid receptor β) using software like AutoDock Vina. Focus on the diiodo-hydroxybenzoyl moiety’s electrostatic contributions .

- QSAR Modeling : Corinate electronic (HOMO-LUMO) and steric parameters (molar volume) with bioactivity data from analogs .

Q. How does the compound’s iodine content influence its reactivity in photodegradation studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。